molecular formula C9H13NO3 B15255947 5-Methyl-3-(2-methylpropyl)-1,2-oxazole-4-carboxylic acid

5-Methyl-3-(2-methylpropyl)-1,2-oxazole-4-carboxylic acid

Cat. No.: B15255947
M. Wt: 183.20 g/mol
InChI Key: CPYGJKIXHKAOGB-UHFFFAOYSA-N
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Description

5-Methyl-3-(2-methylpropyl)-1,2-oxazole-4-carboxylic acid is an organic compound belonging to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring This particular compound is characterized by the presence of a methyl group at the 5-position, a 2-methylpropyl group at the 3-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(2-methylpropyl)-1,2-oxazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methylpropylamine with a suitable α,β-unsaturated carbonyl compound, followed by cyclization and oxidation, can yield the desired oxazole derivative.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing efficient purification techniques to obtain high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(2-methylpropyl)-1,2-oxazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The oxazole ring can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with ketone or aldehyde groups, while reduction can produce alcohol derivatives.

Scientific Research Applications

5-Methyl-3-(2-methylpropyl)-1,2-oxazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 5-Methyl-3-(2-methylpropyl)-1,2-oxazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-(2-methylpropyl)-1,2-oxazole-5-carboxylic acid
  • 5-Ethyl-3-(2-methylpropyl)-1,2-oxazole-4-carboxylic acid
  • 5-Methyl-3-(2-ethylpropyl)-1,2-oxazole-4-carboxylic acid

Uniqueness

5-Methyl-3-(2-methylpropyl)-1,2-oxazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

5-methyl-3-(2-methylpropyl)-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C9H13NO3/c1-5(2)4-7-8(9(11)12)6(3)13-10-7/h5H,4H2,1-3H3,(H,11,12)

InChI Key

CPYGJKIXHKAOGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)CC(C)C)C(=O)O

Origin of Product

United States

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